4,5-Dimethoxy-2-methyl-indan-1-one

Descripción general

Descripción

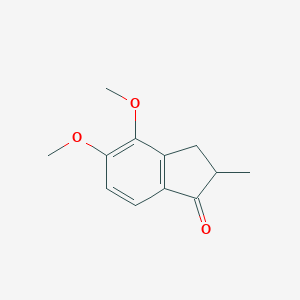

4,5-Dimethoxy-2-methyl-indan-1-one is a chemical compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and organic synthesis. The structure of this compound consists of an indanone core with methoxy groups at the 4 and 5 positions and a methyl group at the 2 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-2-methyl-indan-1-one typically involves the use of starting materials such as carboxylic acids, esters, or ketones. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with methyl vinyl ketone under acidic conditions to form the desired indanone structure . The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dimethoxy-2-methyl-indan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4,5-Dimethoxy-2-methyl-indan-1-one (C12H14O3) is characterized by two methoxy groups and a methyl group attached to an indanone structure. Its molecular structure contributes to its reactivity and biological activity, making it a useful intermediate in various chemical reactions.

a. Synthesis of Pharmaceutical Intermediates

One of the prominent applications of this compound is its role as an intermediate in the synthesis of pharmaceutical compounds. For instance, it has been utilized in the preparation of donepezil hydrochloride, a drug used for treating Alzheimer's disease. The compound serves as a precursor in the synthesis pathway involving condensation reactions with other aromatic aldehydes, leading to the formation of key intermediates necessary for drug formulation .

b. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For example, chalcone derivatives synthesized from this compound have shown significant antibacterial activity against Staphylococcus aureus and other pathogens. This suggests potential applications in developing new antimicrobial agents .

a. Building Block for Chalcones

This compound can be transformed into chalcone derivatives through Claisen-Schmidt condensation reactions. These chalcones are valuable intermediates in organic synthesis due to their versatility in producing various bioactive compounds. The synthetic route typically involves reacting the indanone with appropriate aldehydes under basic conditions .

b. DFT Studies and Molecular Characterization

Theoretical studies using Density Functional Theory (DFT) have provided insights into the electronic properties and stability of this compound and its derivatives. Such studies help predict reactivity patterns and guide the design of new compounds with enhanced properties .

Mecanismo De Acción

The mechanism of action of 4,5-Dimethoxy-2-methyl-indan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

4,5-Dimethoxy-1-indanone: Similar structure but lacks the methyl group at the 2 position.

5,6-Dimethoxy-2-methyl-indan-1-one: Similar structure with methoxy groups at different positions.

2-Methyl-1-indanone: Lacks the methoxy groups but has the same indanone core.

Uniqueness: 4,5-Dimethoxy-2-methyl-indan-1-one is unique due to the specific positioning of its methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are not observed in other similar compounds, making it valuable for specific research and industrial applications .

Actividad Biológica

4,5-Dimethoxy-2-methyl-indan-1-one is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antioxidant properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indanone structure with two methoxy groups at the 4 and 5 positions and a methyl group at the 2 position. The molecular formula is , and its molecular weight is approximately 196.21 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 4,5-Dimethoxy-2-methylindan-1-one |

| Molecular Formula | |

| Molecular Weight | 196.21 g/mol |

| CAS Number | 138261-10-6 |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study conducted on various indanone derivatives demonstrated that this compound effectively scavenged free radicals, which is crucial for preventing oxidative stress-related cellular damage.

- Mechanism : The antioxidant activity is attributed to the presence of the methoxy groups, which enhance electron donation capabilities. This property allows the compound to neutralize reactive oxygen species (ROS) effectively.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines. Notably, it shows selective cytotoxicity towards breast cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 52.5 |

| MDA-MB-231 (breast cancer) | 66.4 |

| MCF-12F (normal) | 232.8 |

The selectivity index (SI) for MCF-7 was calculated to be approximately 4.4, indicating a favorable therapeutic window compared to standard chemotherapeutics like paclitaxel.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Flow cytometric analyses revealed that treatment with the compound leads to early apoptosis in breast cancer cells, as indicated by Annexin-V binding assays.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting proliferation in sensitive cell lines.

- Mitochondrial Membrane Potential Changes : Treatment with this compound resulted in depolarization of the mitochondrial membrane potential (), a hallmark of early apoptosis.

Case Studies

A recent study published in Phytochemistry examined the effects of various indanone derivatives on cancer cell lines and highlighted the promising anticancer properties of this compound compared to other similar compounds .

Another investigation focused on its antioxidant capabilities in vitro, showing that it significantly reduced oxidative stress markers in human cell lines exposed to UV radiation .

Propiedades

IUPAC Name |

4,5-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-6-9-8(11(7)13)4-5-10(14-2)12(9)15-3/h4-5,7H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGLXSHXUVBPPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC(=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566719 | |

| Record name | 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138261-10-6 | |

| Record name | 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.